molecular formula C8H12F3NO2 B13528742 Methyl 3-amino-3-(trifluoromethyl)cyclopentane-1-carboxylate CAS No. 2839139-88-5

Methyl 3-amino-3-(trifluoromethyl)cyclopentane-1-carboxylate

Cat. No.: B13528742
CAS No.: 2839139-88-5
M. Wt: 211.18 g/mol
InChI Key: YDLOOUVCHURULZ-UHFFFAOYSA-N
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Description

Methyl 3-amino-3-(trifluoromethyl)cyclopentane-1-carboxylate is an organic compound characterized by a cyclopentane ring substituted with an amino group, a trifluoromethyl group, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-3-(trifluoromethyl)cyclopentane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with trifluoromethylamine and subsequent esterification with methanol. The reaction is usually carried out in the presence of a catalyst such as triethylamine and under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also involve purification steps such as distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-3-(trifluoromethyl)cyclopentane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted cyclopentane derivatives.

Scientific Research Applications

Methyl 3-amino-3-(trifluoromethyl)cyclopentane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-amino-3-(trifluoromethyl)cyclopentane-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target proteins, potentially inhibiting their activity. The ester group may undergo hydrolysis, releasing the active carboxylate form that interacts with cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-oxo-1-(trifluoromethyl)cyclopentane-1-carboxylate
  • Methyl 3-amino-1-benzothiophene-2-carboxylate

Uniqueness

Methyl 3-amino-3-(trifluoromethyl)cyclopentane-1-carboxylate is unique due to the presence of both an amino group and a trifluoromethyl group on the cyclopentane ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

2839139-88-5

Molecular Formula

C8H12F3NO2

Molecular Weight

211.18 g/mol

IUPAC Name

methyl 3-amino-3-(trifluoromethyl)cyclopentane-1-carboxylate

InChI

InChI=1S/C8H12F3NO2/c1-14-6(13)5-2-3-7(12,4-5)8(9,10)11/h5H,2-4,12H2,1H3

InChI Key

YDLOOUVCHURULZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC(C1)(C(F)(F)F)N

Origin of Product

United States

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